N-{[3,5-bis(trifluoromethyl)phenyl][5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]methyl}-N,2-dimethylpropane-2-sulfinamide
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Overview
Description
N-{[3,5-bis(trifluoromethyl)phenyl][5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]methyl}-N,2-dimethylpropane-2-sulfinamide is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound is characterized by its unique structure, which includes trifluoromethyl groups, a diphenylphosphanyl moiety, and a xanthene core. These structural features contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3,5-bis(trifluoromethyl)phenyl][5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]methyl}-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yields and purity. For instance, the preparation might involve the use of palladium-catalyzed cross-coupling reactions, followed by sulfinamide formation under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while optimizing for cost, efficiency, and safety. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality and consistency .
Chemical Reactions Analysis
Types of Reactions
N-{[3,5-bis(trifluoromethyl)phenyl][5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]methyl}-N,2-dimethylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to amines or other reduced forms.
Substitution: The trifluoromethyl and diphenylphosphanyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .
Scientific Research Applications
N-{[3,5-bis(trifluoromethyl)phenyl][5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]methyl}-N,2-dimethylpropane-2-sulfinamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties and as a drug candidate.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[3,5-bis(trifluoromethyl)phenyl][5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]methyl}-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and diphenylphosphanyl moiety contribute to its binding affinity and reactivity with various enzymes and receptors. The xanthene core plays a role in stabilizing the compound and facilitating its interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfinamides, phosphanyl derivatives, and xanthene-based molecules. Examples include:
- N-{[3,5-bis(trifluoromethyl)phenyl]methyl}-N,2-dimethylpropane-2-sulfinamide
- 5-(diphenylphosphanyl)-9,9-dimethylxanthene
- Trifluoromethyl-substituted phosphanyl compounds .
Uniqueness
What sets N-{[3,5-bis(trifluoromethyl)phenyl][5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]methyl}-N,2-dimethylpropane-2-sulfinamide apart is its combination of trifluoromethyl groups, a diphenylphosphanyl moiety, and a xanthene core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C41H38F6NO2PS |
---|---|
Molecular Weight |
753.8 g/mol |
IUPAC Name |
N-[[3,5-bis(trifluoromethyl)phenyl]-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C41H38F6NO2PS/c1-38(2,3)52(49)48(6)35(26-23-27(40(42,43)44)25-28(24-26)41(45,46)47)31-19-13-20-32-36(31)50-37-33(39(32,4)5)21-14-22-34(37)51(29-15-9-7-10-16-29)30-17-11-8-12-18-30/h7-25,35H,1-6H3 |
InChI Key |
GNDCRVNANIQGDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)N(C)S(=O)C(C)(C)C)C |
Origin of Product |
United States |
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